3-Methyl-1H-indole-2-carbonitrile

Description

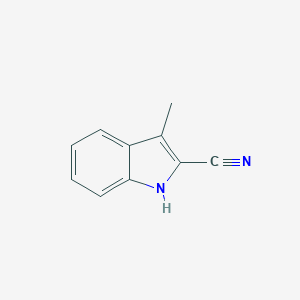

Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILSNZVQVLOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343938 | |

| Record name | 3-Methyl-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13006-59-2 | |

| Record name | 3-Methyl-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1H-indole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3-Methyl-1H-indole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, and spectral characterization, and explores its potential biological activities based on current literature.

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₈N₂, is a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂ | [2] |

| Molecular Weight | 156.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 13006-59-2 | [2] |

| Melting Point | 162-164 °C |

Note: The melting point is reported in a single source and should be considered provisional pending further experimental verification.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the preparation of substituted indole-2-carbonitriles. A common strategy involves the dehydration of the corresponding aldoxime or the direct cyanation of a suitable indole precursor.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 3-Methyl-1H-indole-2-carboxamide This intermediate can be prepared from 3-methyl-1H-indole-2-carboxylic acid. The carboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia or an ammonia source to yield the carboxamide.

Step 2: Dehydration to this compound The 3-methyl-1H-indole-2-carboxamide is then subjected to dehydration to form the nitrile. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. The reaction is typically carried out in an appropriate aprotic solvent.

Purification: The crude product can be purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic methods. While dedicated spectra for this specific compound are not widely published, the expected spectral features can be inferred from data on closely related indole derivatives.[5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methyl group at the 3-position, and a broad singlet for the N-H proton of the indole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrile group at the 2-position.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles. The methyl carbon will show a signal in the aliphatic region, and the remaining signals will correspond to the carbons of the indole ring.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. A broad band corresponding to the N-H stretch of the indole ring is also expected around 3300-3500 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitrile group and rearrangements of the indole core.

Biological Activity and Potential Applications

The biological profile of this compound has not been extensively investigated. However, the indole nucleus is a cornerstone of many pharmacologically active molecules, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer effects.[6][7] The introduction of a nitrile group can significantly influence the biological properties of a molecule, often enhancing its potency or altering its mechanism of action.

Potential Antimicrobial and Cytotoxic Effects

Derivatives of indole are known to possess antimicrobial properties. While specific studies on this compound are limited, related indole-2-carbonitrile compounds have been explored for their biological activities. The cytotoxicity of the related compound, 3-methylindole (skatole), has been documented, suggesting that this structural motif may interact with biological systems. Further screening of this compound against various bacterial, fungal, and cancer cell lines is warranted to determine its potential in these areas.

Signaling Pathway Interactions

At present, there is no direct evidence in the scientific literature linking this compound to specific cellular signaling pathways. However, other indole derivatives, such as Indole-3-carbinol (I3C) and its metabolites, are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the PI3K/Akt and NF-κB pathways. Given the structural similarity, it is plausible that this compound could also interact with these or other signaling cascades. Elucidating these potential interactions will be crucial for understanding its mechanism of action and identifying potential therapeutic targets.

Experimental Workflows and Logical Relationships

To facilitate further research and development of this compound, the following diagrams illustrate a typical experimental workflow for its synthesis and characterization, and a logical relationship for investigating its biological potential.

Caption: A typical workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. While its fundamental chemical properties are partially characterized, a significant opportunity exists for further research to fully elucidate its physicochemical characteristics, optimize its synthesis, and comprehensively evaluate its biological activity. The structural motifs present in this compound suggest a potential for interaction with various biological targets, making it a candidate for future drug discovery and development programs. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. This compound | C10H8N2 | CID 593371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indole-2-carbonitrile, 3-methyl- [webbook.nist.gov]

- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

A Comprehensive Technical Guide to 3-Methyl-1H-indole-2-carbonitrile

This guide provides an in-depth overview of 3-Methyl-1H-indole-2-carbonitrile, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a prominent structural motif in numerous biologically active compounds and natural products, making its derivatives, such as this one, of significant interest in medicinal chemistry.[1][2]

The IUPAC name for this compound is This compound .[3] Its structure consists of a bicyclic system with a fused benzene and pyrrole ring. A methyl group is attached at position 3 and a nitrile group at position 2 of the indole ring.

Chemical Structure:

A 2D representation of the this compound structure.

Physicochemical and Spectral Data

The key properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂ | [3][4] |

| Molecular Weight | 156.18 g/mol | [3][4] |

| CAS Registry Number | 13006-59-2 | [3] |

| Appearance | Varies; can be a solid | - |

| Isomeric SMILES | CC1=C(NC2=CC=CC=C12)C#N | [4] |

| InChI Key | XOILSNZVQVLOED-UHFFFAOYSA-N | [3] |

Experimental Protocols: Synthesis

The synthesis of substituted indole-2-carbonitriles can be achieved through various synthetic routes. Cross-coupling reactions are a common and effective method for creating functionalized indole skeletons.[1][5] Below is a generalized experimental protocol for the synthesis of a related compound, which can be adapted for this compound. This protocol describes the iodination of an indole derivative, a key step often followed by coupling reactions.

Protocol: Iodination of 1H-indole-2-carbonitrile [1]

This procedure details the synthesis of 3-iodo-1H-indole-2-carbonitrile, a precursor that could potentially be used in subsequent reactions to introduce the methyl group.

-

Materials and Reagents:

-

1H-indole-2-carbonitrile (1.0 equiv.)

-

Potassium hydroxide (KOH) (3.6 equiv.)

-

Iodine (I₂) (1.0 equiv.)

-

Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

-

Procedure:

-

Dissolve 1H-indole-2-carbonitrile (e.g., 2.0 g, 14.1 mmol) in DMF (10 mL) in a suitable reaction flask.

-

Add KOH (0.79 g, 50.3 mmol) to the solution in small portions.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Prepare a solution of iodine (3.57 g, 14.1 mmol) in DMF (3 mL).

-

Add the iodine solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into a beaker containing water (600 mL) and saturated aqueous NH₄Cl (40 mL).

-

Stir the resulting mixture for 30 minutes to allow for precipitation.

-

Collect the precipitate by filtration using a Büchner funnel.

-

Dry the collected solid under vacuum for 2 hours to yield the 3-iodo-1H-indole-2-carbonitrile product.

-

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of indole derivatives.

A generalized workflow for the synthesis and characterization of indole derivatives.

Biological and Pharmacological Context

Indole derivatives are of great interest in drug discovery due to their wide range of biological activities.[2][6] The indole nucleus is a key building block in many pharmaceuticals and natural products.[1] These compounds have been investigated for various therapeutic applications, including:

-

Anticancer Agents: Certain indole derivatives have shown potential in inhibiting the proliferation of cancer cells.

-

Antimicrobial Activity: The indole scaffold is present in compounds with activity against various bacterial and fungal strains.[6]

-

Antiviral Properties: Research has explored indole derivatives as potential inhibitors of viral replication, including for viruses like Hepatitis C.

-

Enzyme Inhibition: Some indole compounds can act as inhibitors of enzymes such as cytochrome P450, which is crucial for drug metabolism.

While the specific biological activities of this compound are not as extensively documented as some other indole derivatives, its structural similarity to other biologically active indoles makes it a compound of interest for further investigation in drug development programs. For instance, the related compound 3-methylindole (skatole) is known to form DNA adducts after metabolic activation, indicating its potential as a mutagenic or carcinogenic agent, which highlights the importance of understanding the biological interactions of such structures.[7][8]

The following diagram illustrates a conceptual relationship between the chemical structure of an indole derivative and its potential progression toward a therapeutic application.

Logical progression from chemical synthesis to drug development for a novel compound.

References

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Indole-2-carbonitrile, 3-methyl- [webbook.nist.gov]

- 4. cenmed.com [cenmed.com]

- 5. mdpi.com [mdpi.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. Indole, 3-methyl- [webbook.nist.gov]

- 8. Detection and characterization of DNA adducts of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-1H-indole-2-carbonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1H-indole-2-carbonitrile, including its chemical properties, synthesis, and potential biological significance. The information is curated for professionals in the fields of chemical research and drug development.

Core Compound Identification

Chemical Name: this compound

| Identifier | Value |

| CAS Number | 13006-59-2[1] |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.18 g/mol [1] |

Synthesis Protocols

General Synthesis of 1H-Indole-2-carbonitriles

A common route to synthesize 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamide. A general procedure is outlined below:

Experimental Protocol:

-

Amide Preparation: The synthesis typically starts from the corresponding indole-2-carboxylic acid ester, which is then converted to the amide.

-

Dehydration to Nitrile: To a solution of the 1H-indole-2-carboxamide (1.0 equivalent) in a suitable solvent such as chloroform, phosphorus oxychloride (POCl₃) (typically 4.0 equivalents) is added dropwise.

-

The reaction mixture is heated under reflux for a period of 3 hours.

-

After cooling to room temperature, the reaction is carefully quenched with an aqueous solution of ammonium hydroxide (25%).

-

The aqueous layer is extracted with an organic solvent like diethyl ether.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude nitrile.

-

Purification is typically achieved through column chromatography.[2]

A visual representation of a general synthesis workflow for indole-2-carbonitriles is provided below.

References

An In-depth Technical Guide to 3-Methyl-1H-indole-2-carbonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indole-2-carbonitrile, a substituted indole derivative, presents a unique scaffold of interest in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. While the specific historical discovery of this compound is not well-documented in readily available literature, this paper pieces together its likely origins through an analysis of the broader history of indole synthesis and the development of related compounds. This guide also details modern synthetic protocols, presents key physicochemical data in a structured format, and explores the potential biological significance of this heterocyclic nitrile through the lens of related indole-2-carbonitrile structures.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of substituents at various positions on the indole ring allows for the fine-tuning of its biological and chemical properties. This compound (CAS No. 13006-59-2) is a specific isomer of methylated indole carbonitriles, distinct from the more commonly studied skatole (3-methyl-1H-indole). The presence of a nitrile group at the 2-position and a methyl group at the 3-position creates a unique electronic and steric environment, suggesting potential for novel biological activities and utility as a synthetic intermediate.

This guide aims to provide a detailed account of the discovery and history of this compound. Due to a scarcity of direct historical records for this specific molecule, its history is contextualized within the broader development of indole chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| CAS Number | 13006-59-2 | [1][2] |

| Appearance | Not explicitly reported, likely a solid | |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Cyano-3-methylindole |

Discovery and Historical Context

The precise first synthesis or isolation of this compound is not clearly documented in readily accessible historical chemical literature. Its discovery is likely intertwined with the broader exploration of indole synthesis and functionalization that intensified in the 20th century. The development of synthetic methods for creating substituted indoles would have paved the way for the eventual synthesis of this specific isomer.

It is important to distinguish this compound from its well-known isomer, 3-methyl-1H-indole, commonly known as skatole. Skatole has been known since the late 19th century and is a prominent compound in natural products and fragrance chemistry. The synthesis and study of indole-2-carbonitriles as a class appear later in the chemical literature.

The historical synthesis of indole derivatives can be broadly categorized into several key methodologies. It is plausible that one of these classical methods was adapted for the initial preparation of this compound.

Logical Flow of Early Synthetic Strategies:

Caption: Logical progression of synthetic strategies for indole derivatives.

Key Synthetic Methodologies

While the initial discovery remains elusive, modern organic synthesis provides several viable routes to this compound and its derivatives. These methods often involve the construction of the indole ring with the desired substituents already in place or the functionalization of a pre-existing indole scaffold.

Synthesis from Pre-functionalized Precursors

A common modern approach involves the cyclization of appropriately substituted precursors. For example, a modified Madelung or Fischer indole synthesis could be envisioned using starting materials that already contain the methyl and cyano functionalities or their precursors.

Conceptual Experimental Workflow:

Caption: General experimental workflow for indole synthesis.

Post-functionalization of the Indole Ring

Another strategy involves the direct functionalization of an indole ring. For instance, starting with 3-methyl-1H-indole (skatole), one could envision a method for the introduction of a cyano group at the 2-position. However, direct C-H cyanation at the C2 position of a 3-substituted indole can be challenging and may require specific directing groups or catalysts.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been extensively reported for this compound itself, the broader class of indole-2-carbonitrile derivatives has shown promise in various therapeutic areas. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups, influencing the compound's interaction with biological targets.

Indole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and DNA. The potential signaling pathways that could be modulated by a molecule like this compound, based on the activities of related compounds, are depicted below.

Hypothetical Signaling Pathway Interactions:

Caption: Potential interactions with cellular signaling pathways.

Conclusion

This compound remains a molecule with an underexplored history and biological profile. While its specific discovery is not well-documented, its chemical structure places it at the intersection of several important classes of heterocyclic compounds. The synthetic methodologies available today offer accessible routes for its preparation, enabling further investigation into its chemical reactivity and potential as a lead compound in drug discovery. This guide provides a foundational understanding of this compound for researchers and scientists, highlighting the need for further studies to fully elucidate its properties and potential applications. Future work should focus on definitive historical literature searches and a systematic evaluation of its biological activities.

References

Physical and chemical properties of 3-Methyl-1H-indole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-Methyl-1H-indole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its synthesis, spectral characteristics, and potential therapeutic applications, offering a valuable resource for researchers in the field.

Core Physical and Chemical Properties

This compound is a solid, aromatic compound. While exhaustive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized and estimated based on related structures.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₈N₂ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| CAS Number | 13006-59-2 | [1] |

| Appearance | Likely a solid | Based on related indole carbonitriles. |

| Melting Point | Not reported. For the related 1-methyl-1H-indole-3-carbonitrile: 51.5-60.5 °C. | |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and chloroform.[3][4] | General solubility of indole derivatives. |

| pKa (N-H) | Estimated to be around 17 in DMSO. | Based on the pKa of the indole N-H.[3] |

Synthesis and Purification

A general and effective method for the synthesis of 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamide using a dehydrating agent such as phosphorus oxychloride (POCl₃).[5] This established protocol can be adapted for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 1H-indole-2-carbonitriles.[5]

Materials:

-

3-Methyl-1H-indole-2-carboxamide

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃), anhydrous

-

25% Ammonium hydroxide solution (NH₄OH)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of 3-Methyl-1H-indole-2-carboxamide (1.0 equivalent) in anhydrous chloroform, add phosphorus oxychloride (4.0 equivalents) dropwise at room temperature.

-

Stir the mixture under reflux for 3 hours.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a 25% ammonium hydroxide aqueous solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the pure this compound.

Spectral Data and Characterization

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group, and the N-H proton. The aromatic protons will appear in the range of δ 7.0-8.0 ppm, with coupling patterns indicative of their positions on the benzene ring. The methyl protons at position 3 will likely appear as a singlet around δ 2.3-2.5 ppm. The N-H proton will be a broad singlet, typically downfield.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms. The nitrile carbon (C≡N) is expected to be in the range of δ 115-120 ppm. The aromatic carbons will resonate between δ 110-140 ppm. The methyl carbon will appear upfield, typically around δ 10-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A sharp, medium-intensity peak around 2220-2260 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group. The N-H stretching vibration will appear as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 156, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN (m/z 129) and other characteristic fragments of the indole ring.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been reported, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of indole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Several studies have demonstrated the cytotoxic effects of substituted indoles against various cancer cell lines.[6] For instance, some indole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[7][8] The underlying mechanisms often involve the modulation of key signaling pathways.

Indole compounds, such as indole-3-carbinol and its derivatives, are known to interact with the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[9] Inhibition of this pathway is a key strategy in cancer therapy.

Given the structural similarity, it is plausible that this compound could exhibit similar biological activities. Further screening and mechanistic studies are warranted to explore its therapeutic potential.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its chemical and physical properties, a viable synthetic route, and an overview of the potential biological activities based on the broader class of indole derivatives. The provided information aims to facilitate future research and drug development efforts centered on this promising molecular scaffold. Further experimental validation of the predicted properties and biological screening are essential next steps in elucidating the full potential of this compound.

References

- 1. 1H-Indole-2-carbonitrile, 3-methyl- [webbook.nist.gov]

- 2. This compound | C10H8N2 | CID 593371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3-Methylindole (HMDB0000466) [hmdb.ca]

- 4. 3-Methylindole | 83-34-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 7. Indole-3-carbinol induces G1 cell cycle arrest and apoptosis through aryl hydrocarbon receptor in THP-1 monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methyl-1H-indole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1H-indole-2-carbonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0 - 8.5 | br s | N-H |

| ~7.6 - 7.8 | d | Ar-H |

| ~7.2 - 7.5 | m | Ar-H (2H) |

| ~7.1 - 7.2 | t | Ar-H |

| ~2.4 | s | CH₃ |

Note: Predicted values are based on the analysis of similar indole derivatives. Actual experimental values may vary.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~136 | C (quaternary) |

| ~128 | C (quaternary) |

| ~125 | Ar-CH |

| ~123 | Ar-CH |

| ~121 | Ar-CH |

| ~120 | C (quaternary) |

| ~115 | C≡N |

| ~111 | Ar-CH |

| ~105 | C (quaternary) |

| ~10 | CH₃ |

Note: Predicted values are based on the analysis of similar indole derivatives. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~2220 | Strong | C≡N Stretch (Nitrile) |

| ~1600, ~1450 | Medium to Strong | C=C Aromatic Ring Stretch |

| ~740 | Strong | C-H Out-of-plane Bend (Aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 156 | 100 | [M]⁺ (Molecular Ion) |

| 155 | ~80 | [M-H]⁺ |

| 130 | ~40 | [M-C₂H₂]⁺ or [M-CN]⁺ |

| 129 | ~30 | [M-HCN]⁺ |

| 103 | ~25 | [M-C₂H₂N]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice of solvent depends on the sample's solubility. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.

-

KBr Pellet: Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.

-

The sample is then placed in the infrared beam path, and the sample spectrum is recorded.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber. Characteristic absorption bands are identified and assigned to specific functional groups within the molecule.

Mass Spectrometry (MS)

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph.

Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS).

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 50-100 °C and ramping up to 250-300 °C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a characteristic fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu is typically scanned.

Data Analysis: The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Navigating the Solubility Landscape of 3-Methyl-1H-indole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qualitative Solubility Profile of 3-Methyl-1H-indole-2-carbonitrile

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses a largely nonpolar indole ring system, which suggests that it will likely exhibit poor solubility in aqueous solutions. The presence of the methyl group further contributes to its lipophilic character. The nitrile group, while polar, is not sufficient to impart significant water solubility.

However, in line with the general principle of "like dissolves like," this compound is expected to be soluble in a range of organic solvents.[1][2] Structurally related compounds, such as indole and 3-methylindole (skatole), are known to be soluble in alcohols, ether, benzene, and chloroform.[3][4] Therefore, it is reasonable to anticipate that this compound will be soluble in common organic solvents such as:

-

Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Polar Protic Solvents: Ethanol, Methanol

-

Nonpolar Solvents: Toluene, Dichloromethane, Chloroform

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is essential. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[5][6][7]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[5][7][8] The shake-flask method is a widely accepted technique for this determination.[9][10]

Methodology: Shake-Flask Method

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, various organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24-48 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.[10][11]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.

Data Presentation:

The results should be presented in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| PBS (pH 7.4) | 37 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| Acetonitrile | 25 |

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (typically in DMSO).[12][13][14][15] This method is often used in high-throughput screening during early drug discovery.[15]

Methodology: High-Throughput Nephelometric or UV Assay

Materials and Equipment:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microtiter plates (e.g., 96-well)

-

Liquid handling system or multichannel pipettes

-

Plate reader capable of nephelometry (light scattering) or UV absorbance measurement

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Plate Preparation: Add the aqueous buffer to the wells of a microtiter plate.

-

Compound Addition: Use a liquid handler to dispense a small volume of the DMSO stock solution into the buffer-containing wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[16]

-

Incubation: Mix the plate and incubate at a controlled temperature for a short period (e.g., 1-2 hours).[13]

-

Detection:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.[12][15]

-

Direct UV Assay: After incubation, filter the plate to separate undissolved particles. Measure the UV absorbance of the filtrate. The concentration of the dissolved compound is determined from a calibration curve.[12]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[17]

-

pH: The indole nitrogen is weakly basic, and the molecule does not have strongly acidic or basic functional groups. Therefore, its solubility is not expected to be significantly influenced by pH within the typical physiological range.

-

Solvent Polarity: As discussed, the polarity of the solvent will be a major determinant of solubility. A systematic study across a range of solvents with varying polarities would provide a comprehensive solubility profile.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in solubility experiments.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides researchers with the necessary theoretical background and detailed experimental protocols to determine this critical parameter. A qualitative assessment suggests poor aqueous solubility and good solubility in various organic solvents. For definitive data, the thermodynamic shake-flask method is recommended for equilibrium solubility, while high-throughput kinetic assays can provide rapid solubility estimates for screening purposes. Accurate and reproducible solubility data will empower researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. ascendiacdmo.com [ascendiacdmo.com]

Potential Research Areas for 3-Methyl-1H-indole-2-carbonitrile: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indole-2-carbonitrile, a small heterocyclic molecule, belongs to the vast and pharmacologically significant indole family. While the specific biological activities of this particular derivative remain largely unexplored, its structural features—a substituted indole core and a nitrile group—suggest a high potential for therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. This technical guide provides an in-depth exploration of promising research avenues for this compound, drawing parallels from the well-established bioactivities of structurally related indole derivatives. We delve into three primary areas of investigation: oncology, infectious diseases, and neurodegenerative disorders. For each area, we propose potential molecular targets and signaling pathways, supported by detailed experimental protocols for in vitro and in vivo evaluation. This document aims to serve as a comprehensive resource to catalyze further research and unlock the therapeutic potential of this compound.

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse pharmacological properties.[1] The unique electronic characteristics of the indole ring system allow it to interact with a multitude of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] this compound (Figure 1) is a derivative characterized by a methyl group at the 3-position and a nitrile group at the 2-position of the indole ring. While specific biological data for this compound is scarce in publicly available literature, its structural similarity to other bioactive indoles provides a strong rationale for its investigation as a potential therapeutic agent.

This guide outlines a systematic approach to exploring the pharmacological potential of this compound, focusing on three key therapeutic areas. For each area, we provide a scientific rationale, potential signaling pathways for investigation, and detailed experimental protocols to facilitate a comprehensive evaluation of its biological activity.

Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13006-59-2 | [4][5] |

| Molecular Formula | C₁₀H₈N₂ | [4][5] |

| Molecular Weight | 156.19 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| SMILES | CC1=C(C#N)NC2=CC=CC=C12 | [5] |

Potential Research Area 1: Anticancer Activity

Rationale: The indole scaffold is a common feature in numerous anticancer agents, both natural and synthetic.[6] Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[6] Specifically, indole compounds have been identified as inhibitors of the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer.[7][8]

Proposed Signaling Pathways and Molecular Targets

Based on the literature for related indole compounds, we propose investigating the effect of this compound on the following key cancer-related signaling pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many indole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR.[2]

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway by indole compounds can lead to anticancer effects.[1]

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: Proposed inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols

This protocol is for determining the cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of this compound using a tumor xenograft model in mice.[9]

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human cancer cell line (e.g., HCT-116)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., irinotecan)[9]

-

Calipers

Procedure:

-

Tumor Inoculation: Subcutaneously inject 5 x 10⁶ cancer cells into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomly assign the mice into treatment groups (e.g., vehicle control, this compound low dose, high dose, and positive control).

-

Treatment Administration: Administer the compound (e.g., intraperitoneally or orally) at the determined doses and schedule (e.g., daily for 14 days).

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Hypothetical Data Presentation

Table 2: Hypothetical In Vitro Cytotoxicity (IC₅₀ in µM) of this compound

| Cell Line | This compound | Doxorubicin (Positive Control) |

| MCF-7 (Breast) | 8.5 | 0.5 |

| A549 (Lung) | 12.3 | 0.8 |

| HCT-116 (Colon) | 5.7 | 0.4 |

Potential Research Area 2: Antimicrobial Activity

Rationale: Indole and its derivatives have been reported to possess significant antimicrobial activity against a broad spectrum of bacteria and fungi.[3] The nitrile group can also contribute to the biological activity of a compound. Therefore, this compound is a promising candidate for the development of new antimicrobial agents.

Proposed Molecular Targets

Potential molecular targets for the antimicrobial activity of indole derivatives include:

-

Cell Wall/Membrane Synthesis: Disruption of the bacterial cell wall or membrane integrity.

-

DNA/RNA Synthesis: Inhibition of essential enzymes involved in nucleic acid replication and transcription.

-

Protein Synthesis: Interference with ribosomal function.

Caption: Potential molecular targets for the antimicrobial activity of this compound.

Experimental Protocols

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

This compound

-

DMSO

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

96-well microtiter plates

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)[10]

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a stock solution of the compound in DMSO. Perform two-fold serial dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Presentation

Table 3: Hypothetical Minimum Inhibitory Concentrations (MIC in µg/mL) of this compound

| Microorganism | This compound | Ciprofloxacin | Fluconazole |

| Staphylococcus aureus | 16 | 1 | - |

| Escherichia coli | 32 | 0.5 | - |

| Candida albicans | 8 | - | 2 |

Potential Research Area 3: Neuroprotective Activity

Rationale: Many indole derivatives have demonstrated neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11] Their mechanisms of action often involve antioxidant effects and modulation of signaling pathways related to neuronal survival.

Proposed Signaling Pathways and Mechanisms

-

Nrf2-ARE Pathway: Activation of the Nrf2-antioxidant response element (ARE) pathway can protect neurons from oxidative stress, a key factor in neurodegeneration.[12]

-

Anti-aggregation Properties: Some indole derivatives can inhibit the aggregation of proteins like amyloid-beta, which is a hallmark of Alzheimer's disease.

Caption: Proposed activation of the Nrf2-ARE pathway by this compound.

Experimental Protocols

This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT assay reagents (as described in section 2.2.1)

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to differentiate into a neuronal phenotype.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Oxidative Stress Induction: Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the wells for a defined period (e.g., 24 hours).

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone.

Hypothetical Data Presentation

Table 4: Hypothetical Neuroprotective Effect of this compound against H₂O₂-induced Toxicity in SH-SY5Y cells

| Treatment | Cell Viability (%) |

| Control | 100 |

| H₂O₂ (100 µM) | 50 |

| H₂O₂ + 1 µM Compound | 65 |

| H₂O₂ + 10 µM Compound | 85 |

Synthesis of this compound

While several methods for the synthesis of substituted indoles exist, a common approach involves the Fischer indole synthesis.[13] A plausible synthetic route for this compound could be adapted from methods used for similar 3-substituted indole-2-carbonitriles.[14] A potential starting material could be 2-hydrazinobenzonitrile, which can be reacted with an appropriate ketone or aldehyde followed by cyclization.

Caption: General workflow for the synthesis and characterization of this compound.

A detailed experimental protocol for the synthesis of 3-substituted indole-2-carbonitriles can be found in the literature, which typically involves the reaction of an appropriately substituted phenylhydrazine with a carbonyl compound under acidic conditions.[13][14]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive pharmacological activities of the indole class of compounds, we have outlined three primary research avenues: anticancer, antimicrobial, and neuroprotective applications. The provided experimental protocols and proposed signaling pathways offer a foundational framework for initiating a comprehensive investigation into the biological activities of this molecule.

Future research should focus on:

-

Synthesis and Characterization: Development of an optimized and scalable synthesis route for this compound and its analogs.

-

In Vitro Screening: Comprehensive screening against a wider panel of cancer cell lines, microbial strains, and in various models of neurodegeneration.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

The exploration of this compound holds the potential to yield novel drug candidates with significant therapeutic value. This guide serves as a catalyst for such endeavors, providing the necessary scientific rationale and methodological guidance to propel this promising molecule from the laboratory to preclinical and, potentially, clinical development.

References

- 1. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020070332A1 - Oxindole compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]

- 4. 1H-Indole-2-carbonitrile, 3-methyl- [webbook.nist.gov]

- 5. This compound | C10H8N2 | CID 593371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jpionline.org [jpionline.org]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Pharmacophore: An In-depth Technical Guide to the Biological Significance of Indole-2-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold stands as a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Among its diverse derivatives, the indole-2-carbonitrile core has emerged as a particularly compelling pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of indole-2-carbonitriles, with a focus on their anticancer and antiviral properties. We will delve into their mechanisms of action, present quantitative biological data, detail relevant experimental protocols, and visualize the key signaling pathways they modulate.

The Indole-2-carbonitrile Core: A Privileged Scaffold

The indole ring system, with its fused benzene and pyrrole rings, provides a unique structural and electronic framework that allows for diverse interactions with biological targets.[2] The introduction of a nitrile (-C≡N) group at the 2-position significantly influences the molecule's properties. The cyano group is a strong electron-withdrawing group, which can modulate the electron density of the indole ring, affecting its binding characteristics.[3] Furthermore, the nitrile moiety can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes and receptors, contributing to the compound's potency and selectivity.[3]

Anticancer Activity of Indole-2-carbonitriles

Indole-2-carbonitrile derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cell cycle regulation and proliferation.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly at the G1/S phase transition.[4] Its aberrant activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[5][6] Several indole-2-carboxamide derivatives, structurally related to indole-2-carbonitriles, have shown potent inhibition of CDK2, leading to cell cycle arrest and apoptosis.[5]

Quantitative Data for Indole-2-carboxamide CDK2 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50 µM) | Reference |

| 5e | CDK2 | 13 | A-549, MCF-7, Panc-1, HT-29 | 0.95 | [5] |

| 5h | CDK2 | 11 | A-549, MCF-7, Panc-1, HT-29 | 1.10 | [5] |

| 5k | CDK2 | 19 | A-549, MCF-7, Panc-1, HT-29 | 1.50 | [5] |

| Dinaciclib (Reference) | CDK2 | 20 | - | - | [5] |

Signaling Pathway: CDK2 Inhibition-Mediated Apoptosis

Inhibition of CDK2 by indole derivatives can trigger a cascade of events leading to programmed cell death (apoptosis). A key pathway involves the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[4]

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy.[7] Indole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to mitotic arrest and apoptosis.[8][9]

Quantitative Data for Indole-based Tubulin Inhibitors

| Compound | Target | IC50 (µM) | Cell Line | Antiproliferative Activity (IC50 µM) | Reference |

| Compound 9 | Tubulin Polymerization | 1.5 | A549, HepG2, MCF-7 | 2.4 - 5.1 | [9] |

| Compound 1k | Tubulin Polymerization | 0.58 | MCF-7 | 0.0045 | [5] |

| Compound 14e | Tubulin Polymerization | - | Various | 0.055 - 0.305 | [5] |

| Colchicine (Reference) | Tubulin Polymerization | - | - | - |

Inhibition of Topoisomerase II

Topoisomerase II is an enzyme that plays a critical role in DNA replication and chromosome segregation.[10] Its inhibition leads to DNA damage and subsequent cell death. Certain indole derivatives have been shown to act as topoisomerase II inhibitors.[10]

Quantitative Data for Indole-based Topoisomerase II Inhibitors

| Compound | Target | IC50 (µM) | Cell Line | Antiproliferative Activity (IC50 µM) | Reference |

| 5f | Topoisomerase IIα | - | SMMC-7721, HepG2 | 0.56, 0.91 | [10] |

Antiviral Activity of Indole-2-carbonitriles

The indole-2-carbonitrile scaffold has also shown promise in the development of antiviral agents, most notably as inhibitors of HIV-1 integrase.

Inhibition of HIV-1 Integrase

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication.[11] Indole-2-carboxylic acid derivatives, closely related to the carbonitriles, have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[11][12] The indole core and the C2 substituent chelate essential Mg2+ ions in the enzyme's active site.[12]

Quantitative Data for Indole-based HIV-1 Integrase Inhibitors

| Compound | Target | IC50 (µM) | Antiviral Activity (EC50 µM) | Reference |

| 20a | HIV-1 Integrase | 0.13 | - | [12] |

| CHI-1043 | HIV-1 Integrase | - | Submicromolar | [13] |

| Indole-based allosteric inhibitor | HIV-1 Integrase | 4.5 | - |

Signaling Pathway: HIV-1 Integrase Inhibition

Inhibitors targeting HIV-1 integrase block the integration of viral DNA into the host genome, thereby halting the viral life cycle.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of indole-2-carbonitrile derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram: MTT Assay

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the indole-2-carbonitrile compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Detailed Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP). Prepare various concentrations of the indole-2-carbonitrile test compound.

-

Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing the test compound or a control (vehicle, a known inhibitor like colchicine, or a known stabilizer like paclitaxel).

-

Polymerization and Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) in kinetic mode.

-

Data Analysis: Plot the absorbance as a function of time. The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls to determine the inhibitory activity.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the decatenation or relaxation of supercoiled DNA by topoisomerase II.

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA) or supercoiled plasmid DNA, assay buffer, ATP, and the indole-2-carbonitrile test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the DNA products on an agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the formation of decatenated or relaxed DNA compared to the control.

Conclusion and Future Perspectives

The indole-2-carbonitrile core represents a versatile and promising scaffold in modern drug discovery. Its derivatives have demonstrated significant potential as anticancer and antiviral agents by targeting a range of critical cellular and viral proteins. The unique electronic and structural properties conferred by the 2-cyano group contribute to the potent and often selective biological activities observed.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indole-2-carbonitrile core will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular interactions between indole-2-carbonitrile derivatives and their biological targets will facilitate rational drug design.

-

Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest its potential utility in other disease areas, such as neurodegenerative and inflammatory disorders.

-

Comparative Studies: Direct comparison of the biological activities of indole-2-carbonitriles with their corresponding carboxamide or carboxylic acid analogs will provide valuable insights into the specific role of the nitrile group.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. arkat-usa.org [arkat-usa.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cyclin-dependent kinase-2 induces apoptosis in human diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 3-Methyl-1H-indole-2-carbonitrile: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the Structural, Spectroscopic, and Electronic Properties of a Promising Heterocyclic Scaffold

Abstract

3-Methyl-1H-indole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its indole core, a common motif in numerous biologically active molecules.[1] This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its structural, spectroscopic, and electronic properties. While direct experimental data for this specific molecule is limited, this paper consolidates theoretical predictions based on Density Functional Theory (DFT) calculations and comparative analysis with closely related indole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental characteristics of this molecule to facilitate its application in the design of novel therapeutic agents.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a methyl group at the C3 position and a nitrile group at the C2 position of the indole ring can significantly influence the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby modulating its biological activity. This document delves into the theoretical underpinnings of this compound's physicochemical properties through computational chemistry, offering insights into its behavior at a molecular level.

Molecular Structure and Geometry

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. A methyl group is substituted at the third position and a nitrile group at the second position of the indole ring.

Optimized Geometry

Due to the lack of published experimental crystal structures for this compound, its geometry is predicted using Density Functional Theory (DFT) calculations. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this, the B3LYP functional combined with a 6-311G(d,p) basis set is a common and reliable method for geometry optimization.[2] The anticipated bond lengths and angles are presented in Table 1, derived from theoretical calculations on analogous indole structures.

Table 1: Predicted Geometrical Parameters of this compound (Calculated using DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-C3 | 1.38 |

| C3-C3A | 1.45 | |

| C2-N1 | 1.37 | |

| N1-C7A | 1.39 | |